1-Phenylpiperidine-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-phenylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQRNNQMKUAVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551081 | |
| Record name | 1-Phenylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111153-74-3 | |
| Record name | 1-Phenylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Methyl 3-bromobenzo[b]thiophene-2-carboxylate features a brominated benzo[b]thiophene ring system with a carboxylate ester functional group. The presence of the bromine atom and the carboxylate group are critical for its biological properties.
The biological activity of methyl 3-bromobenzo[b]thiophene-2-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromine atom enhances the compound's lipophilicity, facilitating membrane permeability and subsequent interaction with intracellular targets.
Anticancer Activity
Research has shown that methyl 3-bromobenzo[b]thiophene-2-carboxylate exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, studies indicate that this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Tubulin polymerization inhibition |
| MCF-7 | 0.8 | Induction of apoptosis |
| A549 | 1.2 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, methyl 3-bromobenzo[b]thiophene-2-carboxylate has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 12 |
Structure-Activity Relationship (SAR)
The biological activity of methyl 3-bromobenzo[b]thiophene-2-carboxylate is influenced by its structural components. Modifications to the bromine or carboxylate moieties can significantly alter its potency and selectivity for different biological targets. For example, replacing the bromine with a chlorine atom resulted in decreased anticancer activity, highlighting the importance of halogen substitution in enhancing biological efficacy .
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing xenograft tumors showed that administration of methyl 3-bromobenzo[b]thiophene-2-carboxylate led to a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects .
- Combination Therapy : Research indicates that combining methyl 3-bromobenzo[b]thiophene-2-carboxylate with conventional chemotherapeutic agents enhances overall therapeutic efficacy against resistant cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
